![molecular formula C5H3ClN4S B2780610 7-Chlorothiazolo[5,4-d]pyrimidin-2-amine CAS No. 1578216-09-7](/img/structure/B2780610.png)

7-Chlorothiazolo[5,4-d]pyrimidin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

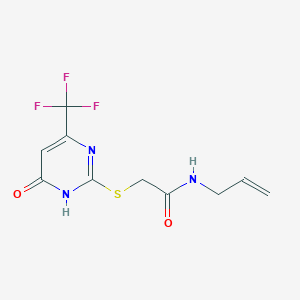

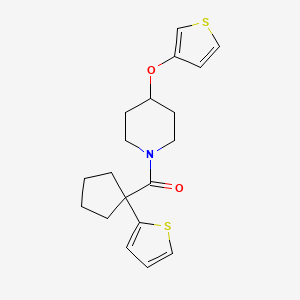

7-Chlorothiazolo[5,4-d]pyrimidin-2-amine is a chemical compound with the molecular formula C5H3ClN4S . It has an average mass of 186.62 Da and a monoisotopic mass of 290.039307 Da .

Synthesis Analysis

The synthesis of this compound or similar compounds often involves multiple steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis

The molecular structure of this compound consists of a thiazolo[5,4-d]pyrimidine core with a chlorine atom at the 7-position and an amine group at the 2-position .Physical and Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm³, a boiling point of 430.8±55.0 °C at 760 mmHg, and a flash point of 214.4±31.5 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .Aplicaciones Científicas De Investigación

Synthesis and Drug Discovery

7-Chlorothiazolo[5,4-d]pyrimidin-2-amine and its derivatives have been extensively explored for their potential in the synthesis of novel pharmaceutical compounds. For instance, traceless solid-phase synthesis techniques have been developed for creating libraries of thiazolo[4,5-d]pyrimidine-based compounds, highlighting the scaffold's pharmaceutical relevance and its role in drug discovery. These compounds exhibit a range of pharmaceutical activities, making them attractive targets for medicinal chemistry research (Lim, Abdildinova, & Gong, 2021). Similarly, the synthesis and characterization of new classes of substituted pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines have demonstrated significant antibacterial potential, suggesting their utility as novel antibacterial agents (Etemadi, Shiri, Eshghi, Akbarzadeh, Saadat, Mozafari, Beyzaei, & Moghaddam‐manesh, 2016).

Anticancer and Antimicrobial Activities

Several studies have focused on the synthesis and biological evaluation of thiazolo[5,4-d]pyrimidin-2-amine derivatives for their anticancer and antimicrobial activities. For example, novel benzothiazole pyrimidine derivatives have been synthesized and shown to exhibit excellent in vitro antibacterial and antifungal activities, surpassing those of standard drugs, which underscores the potential of these derivatives in developing new antimicrobial therapies (Maddila, Gorle, Seshadri, Lavanya, & Jonnalagadda, 2016). Additionally, new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their potential anticancer activity, with several compounds showing promising results against various human cancer cell lines, indicating their potential application in anticancer drug development (Becan, Pyra, Rembiałkowska, & Bryndal, 2022).

Receptor Targeting for Depression Treatment

Research has also explored the design and synthesis of novel thiazolo[5,4-d]pyrimidine derivatives with high affinity for adenosine receptors, demonstrating efficacy in animal models of depression. This highlights the compound's potential for treating neurological conditions and its role in neuropsychopharmacology (Varano, Catarzi, Vigiani, Dal Ben, Buccioni, Marucci, di Cesare Mannelli, Lucarini, Ghelardini, Volpini, & Colotta, 2021).

Safety and Hazards

The safety information for 7-Chlorothiazolo[5,4-d]pyrimidin-2-amine indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Direcciones Futuras

The future directions for the research and development of 7-Chlorothiazolo[5,4-d]pyrimidin-2-amine and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry. For instance, some 2-aminopyrimidine derivatives have shown promising antitrypanosomal and antiplasmodial activities .

Propiedades

IUPAC Name |

7-chloro-[1,3]thiazolo[5,4-d]pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN4S/c6-3-2-4(9-1-8-3)11-5(7)10-2/h1H,(H2,7,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYOPZAUUUUNIFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=N1)Cl)N=C(S2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1578216-09-7 |

Source

|

| Record name | 7-chloro-[1,3]thiazolo[5,4-d]pyrimidin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine](/img/structure/B2780534.png)

![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[2-(pyridin-2-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2780536.png)

![Tert-butyl N-[(2R)-4-bromo-3-oxobutan-2-yl]carbamate](/img/structure/B2780538.png)

![3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2780541.png)

![5-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B2780543.png)

![Ethyl 3-methyl-4-[(phenylcarbonyl)oxy]-1-benzofuran-2-carboxylate](/img/structure/B2780544.png)